
1-(2-Bromo-6-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a bromine atom attached to a phenyl ring, which is further substituted with a methyl group.
- The compound is an alcohol, characterized by the hydroxyl group (OH) attached to the ethyl backbone.
- Its IUPAC name is 2-bromo-1-(4-methylphenyl)ethanol .
1-(2-Bromo-6-methylphenyl)ethan-1-ol: is a chemical compound with the molecular formula CHBrO.
Preparation Methods
Synthetic Routes:
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane) with a Lewis acid catalyst (such as aluminum bromide).
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Bromination typically involves bromine or N-bromosuccinimide (NBS) as the brominating agent.
Major Products: The major product depends on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Biology and Medicine: Limited studies exist, but it may find applications in medicinal chemistry or as a precursor for drug development.
Industry: Its industrial applications are currently limited, but it could serve as an intermediate in fine chemical synthesis.
Mechanism of Action
- Detailed information on the mechanism of action for this specific compound is scarce.
- If it were used in a biological context (e.g., as a drug), its effects would likely involve interactions with cellular targets or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds: Other brominated phenyl alcohols or substituted benzyl alcohols.
Uniqueness: The combination of the bromine atom, methyl group, and phenyl ring in this compound sets it apart from related structures.
Properties
CAS No. |
148517-72-0 |
|---|---|
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-(2-bromo-6-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5,7,11H,1-2H3 |
InChI Key |
USHJQKVZEFOWSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)
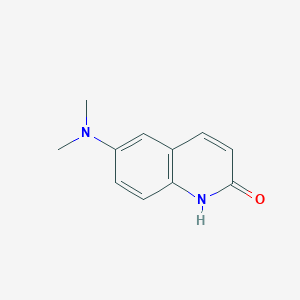

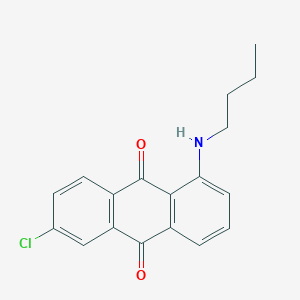

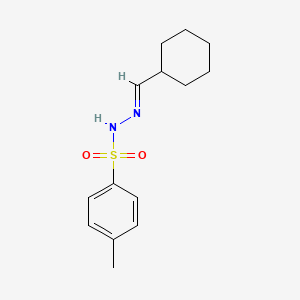

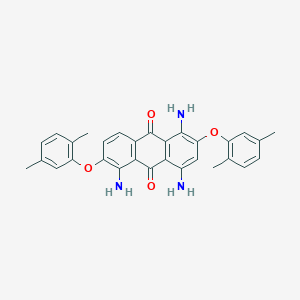
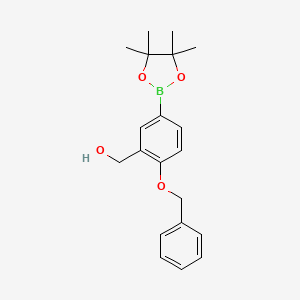

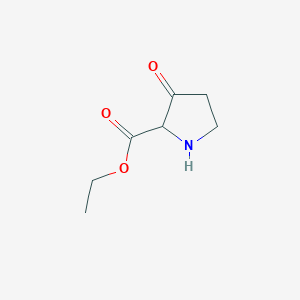
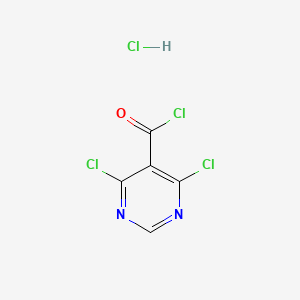
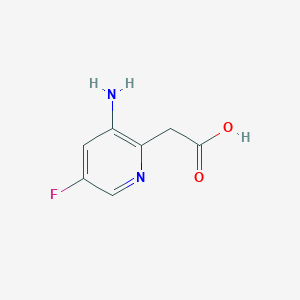
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
